(2-Chloro-4-formylphenoxy)acetonitrile
Description
Properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5-6H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFATTQHJOKGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-formylphenoxy)acetonitrile typically involves the reaction of 2-chloro-4-formylphenol with acetonitrile in the presence of a base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-formylphenoxy)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Chloro-4-formylbenzoic acid.
Reduction: 2-Chloro-4-formylphenoxyethylamine.
Substitution: 2-Methoxy-4-formylphenoxyacetonitrile.
Scientific Research Applications
Chemical Properties and Structure
(2-Chloro-4-formylphenoxy)acetonitrile contains a chloro group, a formyl group, and a phenoxy moiety attached to an acetonitrile unit. Its molecular formula is C_10H_8ClN_1O_2, with a molecular weight of 195.60 g/mol. The presence of these functional groups contributes to its diverse reactivity and potential applications across various domains.
Organic Synthesis
One of the primary applications of this compound is as an intermediate in organic synthesis. It is utilized in the production of various organic compounds through different chemical reactions, including:
- Oxidation : Converts to 2-Chloro-4-formylbenzoic acid.
- Reduction : Forms 2-Chloro-4-formylphenoxyethylamine.
- Substitution Reactions : Produces derivatives such as 2-Methoxy-4-formylphenoxyacetonitrile.
Biological Research
In biological studies, this compound has been investigated for its potential role in enzyme inhibition and protein-ligand interactions. Its ability to bind to specific molecular targets makes it valuable for studying biochemical pathways and developing new therapeutic agents.
Pharmaceutical Development
The compound has garnered interest for its potential use in pharmaceutical applications. Its functional groups allow it to participate in the synthesis of drug candidates aimed at treating various diseases. For instance, it has been explored as an intermediate for synthesizing pharmaceuticals that target cancer cells and other diseases.
Agrochemicals
This compound is also employed in the agrochemical industry, where it serves as a precursor for developing herbicides and pesticides. Its structural characteristics enable it to interact effectively with biological systems, making it suitable for agricultural applications.
Dye Production
In addition to its use in agrochemicals, this compound finds application in the production of dyes due to its ability to form stable complexes with metal ions, which can enhance color properties in various formulations.
Case Study 1: Enzyme Inhibition Studies
Research conducted on the enzyme inhibition capabilities of this compound demonstrated its effectiveness against certain enzymes involved in metabolic pathways. The compound exhibited notable binding affinity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Synthesis of Anticancer Agents
A study focused on synthesizing novel anticancer agents highlighted the use of this compound as a key intermediate. The resulting compounds showed promising activity against various cancer cell lines, indicating the compound's utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of (2-Chloro-4-formylphenoxy)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s aldehyde and nitrile groups play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key structural analogs and their distinguishing features are summarized below:
Key Comparisons :
- Hydrogen Bonding: Unlike the dichlorophenoxy derivatives in , which form multiple hydrogen bonds in docking studies, the formyl group in the target compound may participate in Schiff base formation or act as a directing group in metal-catalyzed reactions .
- Stereochemical Outcomes: The thioether-linked nitrile in exhibits diastereoselectivity, whereas (2-Chloro-4-formylphenoxy)acetonitrile’s planar structure likely limits stereochemical complexity .
Biological Activity
(2-Chloro-4-formylphenoxy)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a formyl group, and a phenoxy linkage, which contribute to its reactivity and biological interactions. The chemical formula is C10H8ClN and it has a molecular weight of 195.63 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can participate in nucleophilic attacks, leading to covalent modifications of target proteins. This interaction can modulate enzyme activity or receptor function, potentially influencing biochemical pathways related to disease processes.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has shown promising results against various cancer cell lines, including:
- Cell Lines Tested :
- Human glioblastoma U251
- Human melanoma WM793
In vitro assays demonstrated that the compound inhibits cell proliferation and induces apoptosis in these cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of the chloro substituent significantly enhances its cytotoxicity compared to other analogs .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurotransmission:
- Acetylcholinesterase (AChE) :
Case Studies
-
Study on Antitumor Activity :
A study conducted by Evren et al. (2019) highlighted the anticancer efficacy of this compound against A549 human lung adenocarcinoma cells. The compound exhibited an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents . -
Enzyme Interaction Studies :
Research published in Molecules indicated that the compound interacts with the active site of AChE through multiple binding interactions, including hydrogen bonding and π–π stacking with aromatic residues .
Data Tables
Q & A
Q. What are the common synthetic routes for (2-Chloro-4-formylphenoxy)acetonitrile?
Synthesis typically involves nucleophilic substitution or coupling reactions. For analogous chloro-phenyl acetonitrile derivatives, methods include:
- Step 1 : Reacting 2-chloro-4-formylphenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage via SN2 mechanism .
- Step 2 : Purification via column chromatography using silica gel and a solvent system like hexane/ethyl acetate (gradient elution) to isolate the product .
- Validation : Confirm structure using NMR (¹H/¹³C) and FT-IR to verify nitrile (~2240 cm⁻¹) and formyl (~1700 cm⁻¹) functional groups .
Q. What purification methods are effective for isolating this compound?
- Liquid-Liquid Extraction : Use acetonitrile-water mixtures with salt additives (e.g., NaCl) to induce phase separation, leveraging acetonitrile’s miscibility limits under specific ionic strengths .
- Recrystallization : Dissolve in warm ethanol, then cool to precipitate pure crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves (tested against acetonitrile permeation), chemical goggles, and lab coats. Use fume hoods to avoid inhalation .
- Toxicity : Acute oral toxicity (LD₅₀ ~617 mg/kg in rats) and eye irritation necessitate immediate rinsing (15+ minutes) upon exposure .
- Storage : Keep in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Factorial Design : Use a two-level full factorial approach to test variables (temperature, catalyst concentration, reaction time). For example:
- Factor 1 : Temperature (60°C vs. 80°C).
- Factor 2 : Molar ratio (1:1 vs. 1:1.2 phenol:acetonitrile derivative).
- Response : Monitor yield via GC-FID or HPLC .
- Central Composite Design : Refine optimal conditions post-screening, incorporating triplicate runs to estimate experimental error .
Q. How to resolve contradictions in reported solubility and stability data?
- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Acetonitrile derivatives may exhibit pH-dependent solubility; test across pH 3–9 .
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of nitrile to amide) .
Q. What advanced analytical techniques characterize this compound’s reactivity?
Q. How does the chloro-formyl substitution influence biological activity?
- In Silico Docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock. The electron-withdrawing chloro and formyl groups may enhance binding affinity to hydrophobic pockets .
- In Vitro Assays : Test antimicrobial activity via microbroth dilution (MIC values against Gram+/Gram- bacteria), comparing to non-chlorinated analogs .
Q. What computational methods predict its environmental fate?
- QSAR Modeling : Estimate biodegradation (e.g., BIOWIN models) and ecotoxicity (LC₅₀ for fish) using software like EPI Suite. The nitrile group may confer persistence in aquatic systems .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in silico to identify potential toxic metabolites (e.g., cyanide release under alkaline conditions) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
